Methyl 5-chloropyridazine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloropyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)5-2-4(7)3-8-9-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBAQCWRCFSUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=CC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights into the Reactivity of Methyl 5 Chloropyridazine 3 Carboxylate
Nucleophilic Aromatic Substitution on the Chloropyridazine Ring
The primary reaction pathway for the chloropyridazine portion of the molecule is nucleophilic aromatic substitution (SNAr). This mechanism is facilitated by the electron-deficient character of the pyridazine (B1198779) ring, which is capable of stabilizing the negative charge of the intermediate formed during the reaction.
Influence of the Chloro Substituent on Ring Reactivity
The reactivity of the pyridazine ring in Methyl 5-chloropyridazine-3-carboxylate is significantly influenced by its substituents. The two nitrogen atoms in the ring act as strong electron-withdrawing groups through both inductive and mesomeric effects, substantially enhancing the ring's electrophilicity and susceptibility to nucleophilic attack. nih.gov
The chloro substituent at the C5 position further activates the ring towards SNAr. Chlorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect further reduces the electron density on the carbon atoms of the ring, making it more electrophilic. nih.gov The presence of the methyl carboxylate group at the C3 position also contributes to the electron deficiency of the ring. Consequently, the combined electron-withdrawing properties of the ring nitrogens, the chloro group, and the ester group make the carbon atom attached to the chlorine an excellent site for nucleophilic attack.
Regioselectivity of Nucleophilic Attack on the Pyridazine System
In the pyridazine system, nucleophilic attack is regioselectively directed to the electron-deficient carbon atoms, which are typically the positions ortho and para to the ring nitrogen atoms. stackexchange.com For this compound, the key reactive site for SNAr is the C5 position, which bears the chloro leaving group.
Several factors govern this regioselectivity:
Activation by Nitrogen Atoms : The C5 position is meta to the N1 atom and ortho to the N2 atom (if considering the ring numbering from the ester side), making it electronically activated for nucleophilic attack. The intermediate formed by attack at C5 is stabilized by delocalization of the negative charge onto the electronegative nitrogen atoms. stackexchange.com
Influence of Substituents : The powerful electron-withdrawing nature of the methyl carboxylate group at C3 further influences the electronic landscape of the ring, enhancing the electrophilicity of the entire system, including the C5 position.
Leaving Group : The chlorine atom at C5 is a good leaving group, facilitating the completion of the substitution reaction after the initial nucleophilic attack.
Studies on related substituted dichloropyridazines have shown that the site of nucleophilic attack can be influenced by reaction conditions such as the solvent and base used. semanticscholar.org However, in the case of this compound, the substitution of the chlorine at the C5 position is the overwhelmingly favored pathway for most nucleophiles due to the electronic activation at that site. Theoretical models, such as those based on the energy of the Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict and rationalize the observed regioselectivity in such heterocyclic systems. wuxiapptec.com
Investigation of Aryne or Didehydropyridazine Intermediates
While the SNAr mechanism is the most common pathway for nucleophilic substitution on chloropyridazines, the possibility of alternative mechanisms involving hetaryne intermediates, such as didehydropyridazine, exists under specific conditions. This pathway is typically favored by the use of exceptionally strong bases, like potassium amide (KNH2) in liquid ammonia.
However, research indicates that halogenated pyridines and pyridazines are generally more inclined to undergo substitution reactions without ring opening, following the conventional SNAr pathway. wur.nl The formation of hetaryne intermediates is less common for pyridazines compared to other halo-azines like halogenopyrimidines and halogenopyrazines, which are more prone to mechanisms involving ring-opening and recyclization (ANRORC mechanism). wur.nl For this compound, the presence of the activating methyl carboxylate group strongly favors the SNAr mechanism, making the formation of a didehydropyridazine intermediate highly unlikely under typical nucleophilic substitution conditions.
Reactivity of the Methyl Carboxylate Functional Group
The methyl carboxylate group at the C3 position is another key reactive site in the molecule. It primarily undergoes nucleophilic acyl substitution reactions, where a nucleophile replaces the methoxy (B1213986) (-OCH3) group.
Hydrolysis and Transesterification Pathways
Hydrolysis is a fundamental reaction of the methyl carboxylate group, converting the ester into a carboxylic acid. This transformation is typically achieved under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification) : This is a common and efficient method. A nucleophile, such as a hydroxide (B78521) ion (OH⁻), attacks the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the leaving group (alkoxide).
Acid-Catalyzed Hydrolysis : In this pathway, the carbonyl oxygen is first protonated by an acid, which activates the carbonyl carbon, making it more electrophilic and susceptible to attack by a weak nucleophile like water. This mechanism is an equilibrium process.
Transesterification is a related process where one ester is converted into another by reaction with an alcohol. This reaction can also be catalyzed by either an acid or a base. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. To drive the equilibrium towards the desired product, a large excess of the new alcohol is often used. masterorganicchemistry.com
| Reaction Type | Nucleophile | Typical Conditions | Product |
|---|---|---|---|
| Hydrolysis | H₂O / OH⁻ | Aqueous base (e.g., NaOH, LiOH) or acid (e.g., H₂SO₄), heat | 5-chloropyridazine-3-carboxylic acid |
| Transesterification | Alcohol (R'-OH) | Acid or base catalyst, excess R'-OH | Alkyl 5-chloropyridazine-3-carboxylate |
Nucleophilic Acyl Substitution Mechanisms
The reactions of the methyl carboxylate group, including hydrolysis and transesterification, proceed via a nucleophilic acyl substitution mechanism. byjus.com This is a two-step process, often referred to as an addition-elimination mechanism. masterorganicchemistry.com
Nucleophilic Addition : The reaction begins with the nucleophile attacking the partially positive carbonyl carbon. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com
Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, a leaving group is expelled. For the methyl carboxylate group, the leaving group is a methoxide (B1231860) ion (CH₃O⁻). youtube.com
| Step | Description | Key Feature |
|---|---|---|
| 1. Addition | A nucleophile attacks the electrophilic carbonyl carbon. | Formation of a tetrahedral intermediate. |
| 2. Elimination | The intermediate collapses, reforming the C=O double bond and expelling the leaving group (-OCH₃). | Restoration of the carbonyl group. |
Reductive Transformations of the Ester
The ester functional group in this compound is susceptible to reduction by powerful hydride-donating reagents. This transformation is a cornerstone of synthetic chemistry, allowing for the conversion of the carboxylate into a primary alcohol. The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org
Due to its high reactivity, LiAlH₄ readily reduces esters to primary alcohols. youtube.com The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide group (-OCH₃) to transiently form an aldehyde. This aldehyde is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride, leading to the formation of an alkoxide intermediate after the initial reduction. A final workup step with a protic solvent, such as water, protonates the alkoxide to yield the final product, (5-chloropyridazin-3-yl)methanol. masterorganicchemistry.com
It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.org
| Reactant | Reagent | Product |
|---|---|---|
| This compound | 1. LiAlH₄ 2. H₂O | (5-chloropyridazin-3-yl)methanol |
Electrophilic Reactivity of the Pyridazine Ring
The pyridazine ring is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity. nih.gov This electron deficiency arises from the presence of two adjacent, electronegative nitrogen atoms in the six-membered ring. These nitrogen atoms exert a strong inductive electron-withdrawing effect, which reduces the electron density of the ring's carbon atoms.
The reactivity of azines like pyridazine towards electrophilic substitution is notably low. researchgate.net This is because the highest occupied molecular orbitals (HOMOs) of these substrates are often not π orbitals, making the frontier orbital interaction with an electrophile unfavorable. researchgate.net In the case of this compound, the pyridazine ring is further deactivated by two electron-withdrawing substituents: the chloro group at the C5 position and the methyl carboxylate group at the C3 position. Both groups pull electron density away from the aromatic system, exacerbating the ring's inherent π-deficient nature.
Consequently, electrophilic aromatic substitution (EAS) reactions, which are characteristic of electron-rich aromatic compounds like benzene (B151609), are extremely difficult to perform on this compound. nih.gov The combination of the π-deficient heterocycle and the deactivating substituents makes the ring a very poor nucleophile, unable to attack all but the most reactive electrophiles, and even then, harsh reaction conditions are typically required. nih.govchemrxiv.org
| Component | Electronic Effect | Impact on Electrophilic Reactivity |
|---|---|---|
| Pyridazine Ring Nitrogens | Inductive Withdrawal (-I) | Deactivation |
| 5-Chloro Group | Inductive Withdrawal (-I) | Deactivation |
| 3-Methyl Carboxylate Group | Inductive Withdrawal (-I) & Mesomeric Withdrawal (-M) | Strong Deactivation |
Tautomerism and Isomerism in Halogenated Pyridazine Carboxylates
Tautomerism provides opportunities for structural variation in heterocyclic compounds. blumberginstitute.org However, for this compound, significant tautomeric forms are not expected under standard conditions. The molecule lacks the typical functional groups, such as a hydroxyl or amino group directly attached to the ring, that would facilitate proton transfer and lead to common tautomeric equilibria like keto-enol or imine-enamine forms. While related compounds like pyridazinones (hydroxypyridazines) exhibit well-studied keto-enol tautomerism, with the oxo (keto) form generally being more stable, this phenomenon is not directly applicable to the title compound. researchgate.netresearchgate.net
Isomerism, on the other hand, is a key consideration for this class of compounds. Constitutional isomers of this compound exist, differing in the positions of the chloro and methyl carboxylate substituents on the pyridazine ring. These isomers can have distinct physical, chemical, and biological properties. Understanding the specific isomeric structure is crucial as synthetic routes can sometimes yield mixtures of isomers.
| Isomer Name | Structure |
|---|---|
| This compound | Cl at C5, -COOCH₃ at C3 |
| Methyl 6-chloropyridazine-3-carboxylate nih.gov | Cl at C6, -COOCH₃ at C3 |
| Methyl 4-chloropyridazine-3-carboxylate | Cl at C4, -COOCH₃ at C3 |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Lithium Aluminum Hydride |
| (5-chloropyridazin-3-yl)methanol |
| Sodium borohydride |
| Benzene |
| Methyl 6-chloropyridazine-3-carboxylate |
| Methyl 4-chloropyridazine-3-carboxylate |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Chloropyridazine 3 Carboxylate
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum of Methyl 5-chloropyridazine-3-carboxylate is expected to exhibit several characteristic absorption bands corresponding to its distinct functional moieties.
The pyridazine (B1198779) ring, an aromatic heterocycle, will display C-H stretching vibrations typically above 3000 cm⁻¹. vscht.czAromatic C=C and C=N stretching vibrations within the ring are predicted to appear in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.netThe presence of the chloro-substituent is anticipated to give rise to a C-Cl stretching vibration, generally observed in the 800-600 cm⁻¹ range.
The methyl carboxylate group introduces two highly characteristic and strong absorption bands. The carbonyl (C=O) stretching vibration is one of the most prominent peaks in the spectrum, expected in the range of 1750-1735 cm⁻¹. orgchemboulder.comAdditionally, the C-O single bond stretching vibrations of the ester will produce strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comThe methyl group will show characteristic C-H stretching and bending vibrations.
Table 1: Predicted FT-IR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Pyridazine Ring |
| 2960-2850 | C-H Stretch | Methyl Group (-CH₃) |
| 1750-1735 | C=O Stretch | Ester Carbonyl |
| 1600-1450 | C=C and C=N Stretch | Pyridazine Ring |
| 1450-1375 | C-H Bend | Methyl Group (-CH₃) |
| 1300-1150 | C-O Stretch | Ester |
| 800-600 | C-Cl Stretch | Chloro-substituent |
FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of laser light, and the selection rules differ from those of IR absorption. Generally, non-polar bonds and symmetric vibrations give rise to strong Raman signals, while polar groups are often weaker.
For this compound, the aromatic ring vibrations are expected to be strong in the Raman spectrum. nih.govThe symmetric stretching of the C=C and C=N bonds in the pyridazine ring should be particularly prominent. researchgate.netIn contrast to its strong IR absorption, the C=O stretching vibration of the ester group will likely show a weaker, though still observable, band in the Raman spectrum. The C-Cl stretch is also anticipated to be a strong and readily identifiable signal.
Table 2: Predicted FT-Raman Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Pyridazine Ring |
| 1600-1450 | Symmetric C=C and C=N Stretch | Pyridazine Ring |
| 1750-1735 | C=O Stretch | Ester Carbonyl |
| 800-600 | C-Cl Stretch | Chloro-substituent |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.
The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. There are two distinct types of protons: those on the pyridazine ring and those of the methyl ester group.
The two protons on the pyridazine ring are in different chemical environments and are expected to appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the electronegative nitrogen atoms. They should appear as doublets due to coupling to each other.
The methyl group of the ester will give rise to a singlet, as there are no adjacent protons to couple with. This signal is expected to appear in the range of δ 3.7-4.1 ppm, a characteristic region for methyl esters. orgchemboulder.comaocs.orgTable 3: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
|---|---|---|
| ~9.0 - 9.2 | Doublet | Pyridazine Ring Proton (H-4 or H-6) |
| ~7.8 - 8.0 | Doublet | Pyridazine Ring Proton (H-4 or H-6) |
| ~3.9 | Singlet | Methyl Ester Protons (-OCH₃) |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, six distinct carbon signals are expected.
The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of δ 160-175 ppm. cdnsciencepub.comlibretexts.orgThe four carbons of the pyridazine ring will resonate in the aromatic region (δ 120-160 ppm), with their specific chemical shifts influenced by the attached chlorine, ester, and ring nitrogen atoms. The carbon bearing the chlorine atom is expected to be shifted downfield. The methyl carbon of the ester group will appear upfield, typically around δ 50-60 ppm.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| 160-165 | Ester Carbonyl (C=O) |
| 150-155 | Pyridazine Ring Carbon (C-3) |
| 145-150 | Pyridazine Ring Carbon (C-5) |
| 130-135 | Pyridazine Ring Carbon (C-6) |
| 125-130 | Pyridazine Ring Carbon (C-4) |
| 52-55 | Methyl Ester Carbon (-OCH₃) |
To confirm the assignments made from 1D NMR spectra and to fully elucidate the structure, advanced NMR techniques are indispensable.
Distortionless Enhancement by Polarization Transfer (DEPT): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orglibretexts.orgFor this compound, a DEPT-135 experiment would show the methyl carbon as a positive signal and the two methine carbons of the pyridazine ring as positive signals, while the quaternary carbons (including the carbonyl and the carbons at positions 3 and 5 of the ring) would be absent. researchgate.net
2D NMR Spectroscopy:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded (one bond away). libretexts.orgcolumbia.eduIt would definitively link the proton signals of the pyridazine ring to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two or three bonds. columbia.eduipb.ptIt is extremely powerful for establishing the connectivity of the molecular skeleton. For instance, the methyl protons would show a correlation to the ester carbonyl carbon, and the ring protons would show correlations to neighboring carbons, confirming the substitution pattern on the pyridazine ring.
By employing this comprehensive suite of spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the primary chromophore is the 5-chloropyridazine ring system conjugated with the carboxylate group. The electronic absorption spectrum of this compound is expected to be characterized by transitions involving π, n, and σ electrons. The most significant transitions for UV-Vis spectroscopy typically occur between 200 and 800 nm and involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). uni.lu
The anticipated electronic transitions for this molecule include:
π → π* transitions: These are expected to be the most intense absorptions and arise from the promotion of electrons from the π bonding orbitals of the pyridazine aromatic ring to the corresponding π* antibonding orbitals. Conjugation with the methoxycarbonyl group can shift these absorptions to longer wavelengths (a bathochromic shift).
n → π* transitions: These transitions involve the promotion of non-bonding electrons (from the lone pairs on the nitrogen and oxygen atoms) to the π* antibonding orbitals of the pyridazine ring. chemicalbook.com These transitions are typically weaker in intensity compared to π → π* transitions. chemicalbook.com
While specific experimental absorption maxima (λmax) for this compound are not available in the current literature, the presence of the heteroaromatic ring system and the ester group suggests that its UV-Vis spectrum would display characteristic bands in the UV region, providing insight into its electronic structure.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
The molecular formula for this compound is C₆H₅ClN₂O₂. The calculated monoisotopic mass of the molecular ion [M]⁺• is 172.00395 Da. A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak, resulting from the presence of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum would exhibit two molecular ion peaks: one for [C₆H₅³⁵ClN₂O₂]⁺• and another, approximately one-third the intensity, at two mass units higher for [C₆H₅³⁷ClN₂O₂]⁺•.
Although a full experimental mass spectrum is not publicly available, a plausible fragmentation pathway can be proposed based on established principles for similar chemical structures, such as esters and chloro-aromatic compounds. bldpharm.com
Table 1: Predicted Mass Spectrometry Data and Potential Fragmentations
| Feature | Predicted Value / Description |
|---|---|
| Molecular Formula | C₆H₅ClN₂O₂ |
| Monoisotopic Mass | 172.00395 Da |
| Molecular Ion [M]⁺• | m/z 172 (for ³⁵Cl), m/z 174 (for ³⁷Cl) |
| [M+H]⁺ Adduct | m/z 173.01123 |
| [M+Na]⁺ Adduct | m/z 194.99317 |
| Key Fragmentation Pathways | Loss of Methoxy (B1213986) Radical: [M - •OCH₃]⁺, m/z 141/143 Loss of Carbon Monoxide: [M - CO]⁺•, m/z 144/146 Loss of Chlorine Radical: [M - •Cl]⁺, m/z 137 |
Data for adducts are predicted values. uni.lu
The fragmentation would likely begin with the molecular ion (m/z 172/174). Common fragmentation pathways for methyl esters include the loss of the methoxy radical (•OCH₃) to form an acylium ion at m/z 141/143. bldpharm.com Subsequent loss of carbon monoxide (CO) from this ion could also occur. Another possible fragmentation is the loss of a chlorine radical (•Cl) from the molecular ion.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. To date, no public crystal structure determination for this compound has been reported.
Single Crystal X-ray Diffraction (SCXRD) Analysis
Should suitable single crystals of this compound be grown, Single Crystal X-ray Diffraction (SCXRD) would provide a detailed molecular structure. The analysis would yield precise atomic coordinates, from which all intramolecular geometric parameters, such as the bond lengths and angles of the pyridazine ring and the ester substituent, could be calculated.
The expected output from an SCXRD analysis would include the crystal system, space group, and unit cell dimensions, as summarized in the hypothetical data table below. This data would precisely define the crystal lattice and the symmetry relationships between molecules within it.
Table 2: Hypothetical Crystallographic Data from SCXRD Analysis
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, P-1, etc. |
| Unit Cell Dimensions | a (Å), b (Å), c (Å) |
| α (°), β (°), γ (°) | |
| Volume (V) | ų |
| Molecules per Unit Cell (Z) | Integer value |
| Calculated Density | g/cm³ |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. An analysis of the crystal structure of this compound would reveal the specific forces that stabilize its solid-state form.
Potential intermolecular interactions for this molecule include:
π–π Stacking: The electron-deficient pyridazine rings could stack on top of one another, an interaction that is common in aromatic systems.
Hydrogen Bonding: Weak C–H···O or C–H···N hydrogen bonds could form between the hydrogen atoms on the pyridazine ring or methyl group and the oxygen or nitrogen atoms of neighboring molecules.
Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on an adjacent molecule (Cl···O or Cl···N interactions).
These interactions would dictate how the molecules arrange themselves, influencing properties like melting point, solubility, and crystal morphology.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk (polycrystalline) sample. It provides a unique "fingerprint" of a specific crystalline solid. A PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ).
A PXRD analysis of a synthesized batch of this compound would be used to:
Confirm the identity of the crystalline phase by comparing the experimental pattern to one calculated from single-crystal data (if available).
Assess the purity of the bulk sample, as different crystalline phases (polymorphs) or impurities would produce additional peaks in the diffractogram.
Monitor phase transformations that might occur under different conditions, such as temperature or pressure.
The resulting PXRD pattern is a plot of intensity versus 2θ, with peaks corresponding to the specific lattice spacings (d-spacings) of the crystalline material, as governed by Bragg's Law.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Studies on Methyl 5 Chloropyridazine 3 Carboxylate
Electronic Structure Analysis
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Without published research focusing on this specific compound, any attempt to populate these sections would require extrapolation from related but distinct molecules, which would not adhere to the strict focus on Methyl 5-chloropyridazine-3-carboxylate. Further research in the field of computational chemistry is required to provide the specific theoretical insights requested for this molecule.
Computational and Theoretical Studies on this compound Remain Largely Unexplored
Following a comprehensive search for dedicated computational and theoretical research, it has been determined that specific studies focusing on the Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, Non-Linear Optical (NLO) properties, and supramolecular assembly of this compound are not available in the public domain.
While the methodologies outlined—NBO, MEP, NLO, and studies of hydrogen bonding networks—are standard computational chemistry techniques used to elucidate the electronic structure, reactivity, and material properties of chemical compounds, their application to this compound has not been the subject of published research.
Theoretical chemistry provides invaluable insights into molecular behavior. An NBO analysis, for instance, would offer a detailed understanding of electron delocalization and the nature of intermolecular interactions. Similarly, an MEP map would identify the electrophilic and nucleophilic sites, crucial for predicting chemical reactivity. Investigation into NLO properties could reveal potential applications in optical technologies, and studies on supramolecular assembly would shed light on its crystal structure and intermolecular forces.
Despite the relevance of such computational analyses, the scientific literature does not currently contain specific data, research findings, or data tables pertaining to these theoretical investigations for this compound. The compound is mentioned in the context of chemical synthesis, but in-depth computational characterization as per the requested outline is not documented. Therefore, a detailed article on these specific computational aspects of this compound cannot be constructed at this time.
Synthetic Transformations and Derivatization Pathways of Methyl 5 Chloropyridazine 3 Carboxylate
Functionalization of the Halogen Atom on the Pyridazine (B1198779) Ring
The chlorine atom at the 5-position of the pyridazine ring is susceptible to displacement through both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the diazine ring facilitates these transformations, making the C-Cl bond a prime target for modification.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the chlorinated position of the pyridazine ring. These reactions allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups.
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling the chloro-pyridazine with an organoboron reagent, typically an arylboronic acid. nih.govresearchgate.net The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. mdpi.com For chloro-pyridazines, more electron-rich and sterically hindered phosphine (B1218219) ligands (such as SPhos or XPhos) on the palladium catalyst are often employed to achieve high yields. nih.gov Microwave irradiation can significantly accelerate the reaction. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Conditions | Product |
| Methyl 5-chloropyridazine-3-carboxylate | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100-140°C, MW, 30 min | Methyl 5-arylpyridazine-3-carboxylate |
| This compound | Heteroarylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 80-100°C, 2-12 h | Methyl 5-(heteroaryl)pyridazine-3-carboxylate |
| This is an interactive data table based on typical Suzuki-Miyaura reaction conditions for related substrates. nih.govarkat-usa.org |
Heck Reaction: The Heck reaction enables the arylation or vinylation of alkenes by coupling them with an aryl or vinyl halide. wikipedia.orgmdpi.com In this context, this compound can be coupled with various alkenes to introduce a substituted vinyl group at the 5-position. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, and requires a base. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product |
| This compound | n-Butyl acrylate | Pd(OAc)₂ | NBu₃ | DMF or NMP | 120-140°C, 5-24 h | Methyl 5-(2-(butoxycarbonyl)vinyl)pyridazine-3-carboxylate |
| This compound | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80-100°C, 12-48 h | Methyl 5-styrylpyridazine-3-carboxylate |
| This is an interactive data table based on typical Heck reaction conditions. mdpi.comorganic-chemistry.org |
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between the chloro-pyridazine and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper complexes and requires a mild base, such as an amine, which can also serve as the solvent. organic-chemistry.orgorganic-chemistry.org Modern protocols have been developed that are copper-free, reducing issues with alkyne homocoupling. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Conditions | Product |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF or DMF | RT to 60°C, 2-24 h | Methyl 5-(phenylethynyl)pyridazine-3-carboxylate |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | 50-80°C, 4-12 h | Methyl 5-((trimethylsilyl)ethynyl)pyridazine-3-carboxylate |
| This is an interactive data table based on typical Sonogashira coupling conditions. organic-chemistry.orgorganic-chemistry.org |
Nucleophilic Aromatic Substitution with various Nucleophiles
The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring, combined with the carboxylate group, makes the chlorine atom at position 5 highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govmdpi.com This pathway allows for the direct introduction of heteroatom nucleophiles.
Common nucleophiles include amines, alkoxides, and thiols. Reactions with primary or secondary amines proceed readily, often by heating the reactants in a suitable solvent, sometimes with an added base to scavenge the HCl byproduct. The use of polar aprotic solvents like DMSO or DMF, or greener alternatives like PEG 400, can facilitate these reactions. nih.gov Similarly, alkoxides (from alcohols and a strong base) and thiolates (from thiols and a base) can displace the chloride to form the corresponding ethers and thioethers, respectively. The SNAr on electron-deficient tetrazines, a related diazine system, is known to be a robust transformation. nih.gov
| Nucleophile | Reagent/Conditions | Solvent | Temperature | Product |
| Morpholine | Morpholine (2 equiv.), K₂CO₃ | DMSO | 100-120°C | Methyl 5-morpholinopyridazine-3-carboxylate |
| Sodium Methoxide (B1231860) | NaOMe in Methanol | Methanol | Reflux | Methyl 5-methoxypyridazine-3-carboxylate |
| Thiophenol | Thiophenol, K₂CO₃ | DMF | 80-100°C | Methyl 5-(phenylthio)pyridazine-3-carboxylate |
| Aniline | Aniline (2 equiv.) | NMP | 150°C | Methyl 5-(phenylamino)pyridazine-3-carboxylate |
| This is an interactive data table based on typical SNAr conditions for chloro-azines. nih.gov |
Transformations of the Methyl Carboxylate Group
The methyl carboxylate group at the 3-position offers another handle for derivatization, allowing for modifications such as amidation, reduction, and conversion to other ester analogues.
Amidation and Reduction to Alcohols or Aldehydes
Amidation: The ester can be converted into a wide range of primary, secondary, or tertiary amides. This is commonly achieved by direct aminolysis, where the ester is heated with an excess of a primary or secondary amine. nih.gov For less reactive amines or to achieve milder reaction conditions, the ester can first be hydrolyzed to the corresponding carboxylic acid, followed by amide coupling using standard reagents like HBTU, HATU, or EDC. nih.govorganic-chemistry.orgresearchgate.net
Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF are effective for this transformation. mdpi.com Chemoselective reduction can be achieved using milder reagents. For instance, the ester can be converted to the corresponding aldehyde by first reducing it to the alcohol and then performing a controlled oxidation (e.g., with PCC or a Swern oxidation). Alternatively, reduction of the corresponding carboxylic acid (obtained via hydrolysis) can be accomplished using sodium borohydride (B1222165) after activation of the acid as a mixed anhydride (B1165640) with isobutyl chloroformate. nih.govgoogle.com Manganese-catalyzed hydrosilylation also offers a method for reducing carboxylic acids to alcohols under mild conditions. nih.gov
Derivatization for Ester Analogues
Transesterification allows for the conversion of the methyl ester into other ester analogues. This is typically accomplished by reacting the compound with a different alcohol in the presence of an acid or base catalyst. For example, heating this compound in ethanol (B145695) with a catalytic amount of sulfuric acid or sodium ethoxide will lead to the formation of Ethyl 5-chloropyridazine-3-carboxylate. This method is useful for introducing different alkyl or aryl groups into the ester functionality, which can modulate the compound's physical and biological properties. The synthesis of ester analogues is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net
Cycloaddition Reactions Involving the Pyridazine Ring
The electron-deficient pyridazine ring can participate as the diene component in inverse-electron-demand Diels-Alder reactions. nih.govnih.gov The presence of two electron-withdrawing groups (the chlorine atom and the methyl carboxylate) enhances the dienophilic character of the pyridazine system, making it more reactive toward electron-rich dienophiles.
This reactivity can be exploited in both intermolecular and intramolecular cycloaddition reactions. mdpi.com For instance, reaction with an electron-rich alkene or alkyne, such as an enamine or ynamine, can lead to the formation of a bicyclic adduct. This adduct often undergoes a subsequent retro-Diels-Alder reaction with the extrusion of dinitrogen (N₂) to yield a highly substituted benzene (B151609) or pyridine (B92270) ring. researchgate.net This sequence provides a powerful method for constructing complex aromatic and heteroaromatic systems from the pyridazine precursor. The feasibility and rate of these reactions are highly dependent on the nature of the dienophile and the reaction conditions, often requiring thermal activation. mdpi.comresearchgate.net
Applications as a Versatile Building Block for Advanced Molecular Architectures
The inherent chemical functionalities of this compound make it an exceptionally useful scaffold for developing advanced molecular structures, particularly fused heterocyclic systems. Through sequential and one-pot reactions, the pyridazine core can be annulated with additional rings, leading to novel chemical entities with potential applications in medicinal chemistry and materials science.
A primary application of this compound is in the synthesis of fused pyridazine structures, such as pyrazolo[4,3-c]pyridazines. This transformation is efficiently achieved through a two-step process involving the initial formation of a carbohydrazide (B1668358) intermediate, followed by an intramolecular cyclization.
The initial step involves the reaction of this compound with hydrazine (B178648) hydrate. In this reaction, the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of 5-chloropyridazine-3-carbohydrazide, with the displacement of methanol. This conversion is a standard and high-yielding method for transforming esters into hydrazides, which are more versatile for cyclization reactions. ajgreenchem.comnih.gov
In the subsequent step, the 5-chloropyridazine-3-carbohydrazide undergoes an intramolecular cyclization upon heating. The reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazide group onto the C4 position of the pyridazine ring, followed by the elimination of hydrogen chloride, leading to the formation of the fused pyrazole (B372694) ring. This cyclization yields 6-chloropyrazolo[4,3-c]pyridazin-3(2H)-one, a key fused pyridazine system.
Table 1: Synthesis of Fused Pyrazolo[4,3-c]pyridazine System
| Step | Starting Material | Reagent(s) | Product | Reaction Type |
| 1 | This compound | Hydrazine hydrate | 5-chloropyridazine-3-carbohydrazide | Nucleophilic Acyl Substitution |
| 2 | 5-chloropyridazine-3-carbohydrazide | Heat | 6-chloropyrazolo[4,3-c]pyridazin-3(2H)-one | Intramolecular Cyclization / Condensation |
The strategic conversion of this compound into its carbohydrazide derivative opens pathways for the construction of a wide array of complex heterocyclic assemblies. The 5-chloropyridazine-3-carbohydrazide intermediate is a versatile building block that can react with various electrophiles to generate elaborate molecular structures, including hydrazones and fused triazole systems.
A common and straightforward method to expand the molecular complexity is through the condensation of 5-chloropyridazine-3-carbohydrazide with various aromatic aldehydes. nih.gov This reaction typically occurs in a suitable solvent like ethanol, often with catalytic amounts of acid, to yield N'-arylidenecarbohydrazides, commonly known as hydrazones. This pathway allows for the introduction of diverse aryl substituents, enabling the creation of a library of complex molecules from a single precursor.
Furthermore, the carbohydrazide intermediate can be utilized to construct additional fused heterocyclic rings. A notable example is the synthesis of fused 1,2,4-triazole (B32235) derivatives. This is typically achieved by reacting the 5-chloropyridazine-3-carbohydrazide with an isothiocyanate, such as phenyl isothiocyanate. sapub.orgorientjchem.org This reaction first yields a thiosemicarbazide (B42300) intermediate. Subsequent treatment of the thiosemicarbazide with a base, like sodium hydroxide (B78521), induces cyclization through the elimination of water, resulting in the formation of a fused 4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazolyl)pyridazine structure. This method provides an efficient route to complex assemblies containing multiple, distinct heterocyclic motifs. cbijournal.comnih.gov
Table 2: Derivatization of 5-chloropyridazine-3-carbohydrazide
| Product Type | Reagent(s) | Intermediate Product | Final Product |
| Hydrazone (Arylidine) | Aromatic Aldehyde (e.g., Benzaldehyde) | - | N'-(phenylmethylene)-5-chloropyridazine-3-carbohydrazide |
| Fused 1,2,4-Triazole-5-thione | 1. Phenyl isothiocyanate2. Base (e.g., NaOH) | 2-((5-chloropyridazine-3-carbonyl)-N-phenyl)hydrazine-1-carbothioamide | 5-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridazine |
Emerging Research Directions and Future Perspectives in Chloropyridazine Carboxylate Chemistry
Development of Novel Catalytic Systems for Efficient Transformations
The functionalization of the pyridazine (B1198779) ring is a key step in the synthesis of novel chemical entities. Traditional methods often require harsh reaction conditions, limiting their applicability. Consequently, the development of novel catalytic systems that offer high efficiency, selectivity, and milder reaction conditions is a major focus of current research.
Transition metal-catalyzed cross-coupling reactions are at the forefront of these efforts. Catalysts based on palladium, copper, and rhodium have shown significant promise in facilitating C-C and C-N bond formations on pyridazine scaffolds. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings allow for the introduction of a variety of substituents onto the pyridazine ring. The presence of the chlorine atom in Methyl 5-chloropyridazine-3-carboxylate makes it an ideal substrate for these transformations.
Recent advancements also include the exploration of C-H activation strategies. These methods offer a more atom-economical approach by directly functionalizing the C-H bonds of the pyridazine ring, thus avoiding the need for pre-functionalized starting materials. While still a developing area for pyridazines, the success of these methods with related heterocycles like pyridines suggests a promising future for their application to chloropyridazine carboxylates.
Below is a table summarizing some of the key catalytic systems being explored for the transformation of pyridazine and related heterocyclic compounds.
| Catalyst System | Type of Transformation | Potential Application for this compound |
| Palladium(II) Acetate (B1210297)/XantPhos | Denitrogenative Cross-Coupling | Introduction of alkyl groups at various positions. researchgate.net |
| Copper(I) Iodide/Ligand | Sonogashira Coupling | Alkynylation at the chloro-position. |
| Rhodium(III) Complexes | C-H Activation/Annulation | Formation of fused heterocyclic systems. acs.org |
| Nano-Copper Oxide | Three-Component Coupling Reactions | Efficient construction of complex molecular scaffolds. |
These catalytic systems are paving the way for more efficient and versatile synthetic routes to novel pyridazine derivatives, with this compound serving as a key starting material.
Flow Chemistry Approaches for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, safety, and process control. Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology to address these challenges. mdpi.com This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.
The advantages of flow chemistry for the synthesis of pyridazine derivatives are manifold. The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling better control over reaction parameters and often leading to higher yields and purities. mdpi.com Furthermore, the small reaction volumes enhance safety, particularly when dealing with hazardous reagents or exothermic reactions.
While the application of flow chemistry specifically to the synthesis of this compound is not yet widely reported, its successful implementation for other heterocyclic compounds demonstrates its potential. For instance, multi-step continuous flow processes have been developed for the synthesis of pyrazole (B372694) derivatives, showcasing the ability to perform complex reaction sequences in an automated and efficient manner. mdpi.com Similarly, flow chemistry has been utilized for the safe generation and in-situ use of hazardous intermediates in the synthesis of other nitrogen-containing heterocycles.
The table below outlines the potential benefits of applying flow chemistry to the synthesis of chloropyridazine carboxylates.
| Feature of Flow Chemistry | Benefit for Synthesis |
| Enhanced Heat and Mass Transfer | Improved reaction control, higher yields, and selectivity. |
| Small Reaction Volumes | Increased safety, especially with hazardous reagents. |
| Automation and Integration | Potential for multi-step synthesis in a single, continuous process. |
| Scalability | Easier to scale up production by running the system for longer or in parallel. |
The adoption of flow chemistry is expected to streamline the production of this compound and its derivatives, making these valuable compounds more accessible for various applications.
Rational Design of Pyridazine-Based Chemical Probes and Tools
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for studying biological processes and for the initial stages of drug discovery. The pyridazine scaffold, with its unique electronic properties and ability to participate in hydrogen bonding, is an attractive framework for the design of such probes.
This compound can serve as a versatile starting material for the synthesis of a variety of chemical probes. For example, the ester and chloro functionalities can be readily modified to introduce reporter groups, such as fluorophores or biotin (B1667282) tags, and to tune the molecule's affinity and selectivity for its target.
One area of particular interest is the development of fluorescent probes for bioimaging. By incorporating a pyridazine moiety into a donor-acceptor type fluorophore, it is possible to create sensors that exhibit changes in their fluorescence properties in response to specific analytes or changes in their microenvironment. elsevierpure.com The pyridazine ring can act as an electron-accepting unit, and its properties can be modulated by the substituents at various positions. elsevierpure.com
The rational design of these probes is often guided by computational modeling to predict their binding modes and photophysical properties. bjmu.edu.cn This approach allows for the more efficient development of probes with optimized characteristics for their intended application.
| Type of Chemical Probe | Design Strategy | Potential Role of this compound |
| Fluorescent Probes | Incorporation of the pyridazine ring into a donor-acceptor system. bjmu.edu.cn | Serves as a key building block for the acceptor part of the fluorophore. |
| Affinity-Based Probes | Attachment of a reactive group for covalent labeling of the target. | The chloro-group can be substituted with a linker to the reactive moiety. |
| Photoaffinity Probes | Introduction of a photoreactive group for light-induced crosslinking. | The pyridazine ring can be functionalized with photoreactive groups. |
The continued development of pyridazine-based chemical probes will undoubtedly provide new insights into complex biological systems and aid in the discovery of novel therapeutics.
Interdisciplinary Research Integrating Computational and Experimental Methodologies
The synergy between computational chemistry and experimental synthesis is revolutionizing the field of chemical research. By integrating these two approaches, scientists can accelerate the discovery and optimization of new molecules and chemical processes. This is particularly relevant for the study of chloropyridazine carboxylates, where a deeper understanding of their reactivity and properties can lead to more efficient synthetic strategies and the design of novel functional molecules.
Computational methods, such as Density Functional Theory (DFT), are being used to investigate the electronic structure, reactivity, and spectroscopic properties of pyridazine derivatives. researchgate.net These calculations can provide valuable insights into reaction mechanisms, helping to explain observed regioselectivity and to predict the outcome of new reactions. For example, DFT studies can be used to model the transition states of catalytic reactions, aiding in the design of more efficient catalysts. researchgate.net
Molecular docking and molecular dynamics simulations are also being employed to study the interactions of pyridazine-based molecules with biological targets. researchgate.net This information is crucial for the rational design of new drugs and chemical probes, as it allows for the prediction of binding affinities and the identification of key intermolecular interactions. researchgate.net
The integration of these computational predictions with experimental validation creates a powerful feedback loop. Experimental results can be used to refine and improve the accuracy of the computational models, while computational insights can guide the design of new experiments, making the research process more efficient and targeted.
| Computational Method | Application in Pyridazine Chemistry |
| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. researchgate.net |
| Molecular Docking | Prediction of binding modes and affinities with biological targets. researchgate.net |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of ligand-protein complexes. researchgate.net |
This interdisciplinary approach is essential for tackling the complex challenges in modern chemistry and for unlocking the full potential of pyridazine-based compounds.
Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize their environmental impact. This involves the use of renewable feedstocks, the reduction of waste, and the avoidance of hazardous solvents and reagents. The development of sustainable and environmentally benign synthetic routes for this compound and its derivatives is a critical area of future research.
One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. Enzymes offer several advantages over traditional chemical catalysts, including high selectivity, mild reaction conditions, and biodegradability. For example, lipases have been used for the regioselective hydrolysis of esters in related heterocyclic systems, suggesting their potential for the synthesis and modification of pyridazine carboxylates. researchgate.net
Another key aspect of green chemistry is the use of alternative reaction media, such as water or supercritical fluids, to replace volatile organic solvents. The development of catalytic systems that are active and stable in these green solvents is an important research goal. For instance, an efficient and environmentally friendly hydrolysis of methyl 5-chloropyrazine-2-carboxylate to its corresponding carboxylic acid has been reported using lithium hydroxide (B78521) in water, eliminating the need for organic solvents. jocpr.com
The table below highlights some of the green chemistry principles and their potential application in the synthesis of chloropyridazine carboxylates.
| Green Chemistry Principle | Application in Synthesis |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the pyridazine ring. |
| Atom Economy | Development of C-H activation and addition reactions to maximize the incorporation of starting materials into the final product. |
| Use of Safer Solvents | Application of water, ionic liquids, or solvent-free conditions. jocpr.com |
| Catalysis | Development of highly efficient and recyclable catalysts to reduce waste. |
By embracing the principles of green chemistry, the chemical community can ensure that the synthesis of valuable compounds like this compound is carried out in a manner that is both economically viable and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
